molecular formula C19H14N2S B2913431 6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile CAS No. 338423-74-8

6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile

Cat. No.: B2913431
CAS No.: 338423-74-8
M. Wt: 302.4
InChI Key: SGPJOMQRMNICCX-UHFFFAOYSA-N
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Description

6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile is a pyridinecarbonitrile derivative characterized by a methyl group at position 6, a phenyl group at position 5, and a phenylthio (-SPh) substituent at position 2 of the pyridine ring, with a carbonitrile (-CN) group at position 3 (Figure 1). The phenylthio group, in particular, is notable for its electron-withdrawing effects and lipophilicity, which may enhance membrane permeability and stability compared to other substituents .

Properties

IUPAC Name

6-methyl-5-phenyl-2-phenylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2S/c1-14-18(15-8-4-2-5-9-15)12-16(13-20)19(21-14)22-17-10-6-3-7-11-17/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPJOMQRMNICCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SC2=CC=CC=C2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-5-methylpyridine with phenylthiol in the presence of a base to form 2-(phenylthio)-5-methylpyridine. This intermediate is then subjected to a reaction with benzyl cyanide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylthio group can participate in redox reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of pyridinecarbonitrile derivatives reveals how substituent variations impact physicochemical and biological properties:

Table 1: Key Pyridinecarbonitrile Derivatives and Their Properties
Compound Name Substituents (Positions) Biological Activity/Properties Source
6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile 2: -SPh; 5: -Ph; 6: -Me; 3: -CN Potential anti-inflammatory applications (inferred from substituent trends) N/A (Target)
2-Alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile 2: -OR; 4: -Ar; 6: -benzimidazolyl; 3: -CN Vasodilation (IC50: 0.145–0.214 mM vs. prazosin: 0.487 mM) Abou-Seri et al. (2011)
6-Methyl-5-(2-methylthiazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 2: -O; 5: -thiazolyl; 6: -Me; 3: -CN Not explicitly reported; dihydropyridine backbone may influence redox activity Biopharmacule Catalog

Key Observations:

Substituent Position and Type: The phenylthio group (-SPh) in the target compound contrasts with alkoxy (-OR) groups in ’s vasodilatory compounds. The -SPh group’s higher lipophilicity may improve tissue penetration but reduce solubility compared to -OR .

Biological Activity Trends :

  • Pyridinecarbonitriles with electron-withdrawing groups (e.g., -CN, -SPh) often exhibit enhanced binding to enzymatic targets, as seen in anti-inflammatory agents () and vasodilators (). The target compound’s -SPh group aligns with patented anti-inflammatory sulphur-containing derivatives .

Synthetic Considerations :

  • Synthesis of pyridinecarbonitriles frequently employs acid catalysts (e.g., p-toluenesulfonic acid in ) for cyclization or substitution reactions. While direct synthesis data for the target compound are unavailable, similar methods may apply .

Pharmacological and Industrial Relevance

  • Anti-Inflammatory Potential: The phenylthio group’s presence in the target compound mirrors sulphur-containing derivatives in ’s patent, which are used to treat inflammation. This suggests a plausible mechanism involving cyclooxygenase (COX) inhibition or cytokine modulation .
  • Vasodilation vs. Anti-Inflammation: ’s compounds prioritize vasodilation via α1-adrenergic receptor antagonism, whereas the target compound’s structure may favor anti-inflammatory pathways. This divergence highlights how minor substituent changes redirect biological activity .

Biological Activity

6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a phenylthio group and a nitrile group, which may contribute to its reactivity and interactions with biological systems. This article examines the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The phenylthio group can participate in redox reactions , while the nitrile group may form hydrogen bonds or coordinate with metal ions, influencing the compound's overall reactivity.

Interaction with Enzymes and Receptors

In biological systems, this compound may modulate enzyme activity or receptor function. For instance, it has been suggested that pyridine derivatives can act as sodium channel modulators, potentially offering therapeutic benefits in pain management .

Biological Activities

Research has indicated various potential biological activities associated with this compound:

  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Anticancer Activity : Preliminary studies suggest that it may exhibit anti-proliferative effects against certain cancer cell lines, making it a candidate for further cancer research .
  • Neuroprotective Effects : Given its interaction with sodium channels, there is potential for neuroprotective applications in neurological disorders .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInhibition of cancer cell proliferation
NeuroprotectivePotential modulation of sodium channels

Detailed Research Findings

  • Anti-inflammatory Studies : In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages, indicating a mechanism for its anti-inflammatory effects.
  • Anticancer Research : A study reported that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Neuroprotective Studies : Research on sodium channel modulation revealed that derivatives similar to this compound could selectively inhibit Na V1.8 channels associated with pain signaling pathways, suggesting potential applications in pain management therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile
Reactant of Route 2
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6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile

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